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Compound of Interest

Compound Name: Triflumizole

Cat. No.: B033211

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and
manufacturing process of Triflumizole, a broad-spectrum imidazole fungicide. The document
details the core chemical reactions, intermediates, and reaction conditions, presenting
guantitative data in structured tables and outlining experimental protocols for key steps. Visual
diagrams generated using Graphviz are included to illustrate the synthetic pathway and
experimental workflows.

Introduction

Triflumizole, with the IUPAC name (E)-4-chloro-a,a,a-trifluoro-N-(1-imidazol-1-yl-2-
propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.
[1] It is effective against a variety of fungal diseases in fruits, vegetables, and cereals. The
manufacturing process of Triflumizole involves a multi-step chemical synthesis, which is
broken down in this guide into its constituent reactions and processes.

Overall Synthesis Pathway
The industrial synthesis of Triflumizole can be conceptually divided into three main stages:

o Synthesis of the key intermediate: 4-chloro-2-(trifluoromethyl)aniline.

» Synthesis of the second key intermediate: N-(propoxyacetyl)imidazole.
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¢ Condensation of the two intermediates to form Triflumizole.

A schematic of this overall pathway is presented below.
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Overall synthesis pathway for Triflumizole.

Synthesis of Intermediates
Synthesis of 4-chloro-2-(trifluoromethyl)aniline

The synthesis of this key aniline derivative proceeds in two main steps starting from m-
chlorobenzotrifluoride.

Step 1: Nitration of m-chlorobenzotrifluoride

m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-
chloro-2-nitrobenzotrifluoride.[2]

Step 2: Reduction of 5-chloro-2-nitrobenzotrifluoride

The nitro group of 5-chloro-2-nitrobenzotrifluoride is then reduced to an amine to give 4-chloro-
2-(trifluoromethyl)aniline.[2]
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Data Summary for 4-chloro-2-(trifluoromethyl)aniline Synthesis:

Reagents/Cata

Step Reactants Conditions Yield (%)
lysts
Temperature not
exceeding 25°C,
m_
o ] Nitric acid, followed by )
1. Nitration chlorobenzotriflu ] ] _ >98% (Purity)
] Sulfuric acid reaction at room
oride
temperature for
2.5 hours.[2]
5-chloro-2- ]
) ) ] ~ Raney Nickel, N )
2. Reduction nitrobenzotrifluori Not specified High
4 Hydrogen
e

Experimental Protocol for Nitration of m-chlorobenzotrifluoride:

 In a suitable reactor, cool m-chlorobenzotrifluoride (1.0 mol) to below 10°C.

o Slowly add a pre-mixed solution of nitric acid (1.15 mol) and sulfuric acid (a significant

excess) while maintaining the temperature below 25°C.

 After the addition is complete, allow the reaction to stir at room temperature for 2.5 hours.

e Cool the reaction mixture and carefully quench with cold water.

o Separate the organic layer, which contains the crude 5-chloro-2-nitrobenzotrifluoride. The

product can be further purified by recrystallization from a suitable solvent like n-hexane.[2]

Experimental Protocol for Reduction of 5-chloro-2-nitrobenzotrifluoride:

Detailed experimental protocols for the reduction step are not readily available in the public

domain. However, a general procedure would involve the catalytic hydrogenation of the nitro

compound.

o Charge a hydrogenation reactor with 5-chloro-2-nitrobenzotrifluoride and a suitable solvent

(e.g., ethanol, ethyl acetate).
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e Add a catalytic amount of Raney Nickel.
o Pressurize the reactor with hydrogen gas to a specified pressure.

o Heat the reaction mixture to a specified temperature and maintain it with vigorous stirring
until the reaction is complete (monitored by TLC or GC).

o After completion, cool the reactor, release the hydrogen pressure, and filter off the catalyst.

e The solvent is then removed under reduced pressure to yield the crude 4-chloro-2-
(trifluoromethyl)aniline, which can be purified by distillation.

Synthesis of N-(propoxyacetyl)imidazole

This intermediate is prepared by the acylation of imidazole with propoxyacetic acid or its
derivative.

Data Summary for N-(propoxyacetyl)imidazole Synthesis:

Reagents/Cata . .
Step Reactants lvst Conditions Yield (%)
ysts

Activating agent

Imidazole, (e.g., thionyl o
) ) ] Not specified in B
Acylation Propoxyacetic chloride, detai Not specified
etai
acid carbonyldiimidaz
ole)

General Experimental Protocol for N-acylation of Imidazole:

While a specific protocol for N-(propoxyacetyl)imidazole is not available, a general procedure
for N-acylation of imidazole can be adapted.

» Activation of Propoxyacetic Acid: Convert propoxyacetic acid to a more reactive species,
such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

o Reaction with Imidazole: In a suitable solvent (e.g., THF, DCM), dissolve imidazole.
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» Slowly add the activated propoxyacetic acid derivative to the imidazole solution at a
controlled temperature (often cooled in an ice bath).

 Allow the reaction to stir at room temperature until completion.

e The reaction mixture is then worked up by washing with water and/or brine, drying the
organic layer, and removing the solvent under reduced pressure to obtain the crude N-
(propoxyacetyl)imidazole. Purification can be achieved by chromatography or crystallization.

Final Condensation to Triflumizole

The final step in the synthesis is the condensation of 4-chloro-2-(trifluoromethyl)aniline with N-
(propoxyacetyl)imidazole. This reaction forms the characteristic imine linkage of the
Triflumizole molecule.

Data Summary for Triflumizole Synthesis:

Reagents/Cata . .
Step Reactants lvst Conditions Yield (%)
ysts

4-chloro-2-

(trifluoromethyl)a  Condensing o
) - Not specified in -
Condensation niline, N- agent (e.g., detai Not specified
etai
(propoxyacetyl)i POCIs, PCls)

midazole

General Experimental Protocol for Condensation:

A detailed, publicly available experimental protocol for this specific condensation is scarce. The
following is a generalized procedure based on similar chemical transformations.

e In an inert atmosphere, dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable anhydrous
solvent (e.g., toluene, xylene).

o Add N-(propoxyacetyl)imidazole to the solution.
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e Slowly add a condensing agent, such as phosphorus oxychloride (POCIs) or phosphorus
pentachloride (PCls), while maintaining a controlled temperature.

e Heat the reaction mixture to reflux for a specified period until the reaction is complete.

e Cool the reaction mixture and carefully quench it with a base (e.g., sodium bicarbonate
solution).

o Extract the product with an organic solvent.

e Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na2S0a),
and concentrate it under reduced pressure.

e The crude Triflumizole is then purified by column chromatography or recrystallization to
obtain the final product.

Manufacturing Process Workflow

The following diagram illustrates a typical workflow for the manufacturing of Triflumizole, from
raw materials to the final product.
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Manufacturing workflow for Triflumizole.

Conclusion
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The synthesis of Triflumizole is a well-defined process involving the preparation of two key
intermediates followed by a final condensation step. While the general pathway is understood,
specific details of the industrial manufacturing process, including catalysts, reaction conditions,
and yields, are often proprietary. This guide provides a comprehensive overview based on
publicly available information, offering a solid foundation for researchers and professionals in
the field of agrochemical synthesis. Further process optimization would likely focus on
improving yields, reducing waste, and utilizing greener chemical methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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